molecular formula C14H14N2O4 B586736 3-Des(dimethylaminoethyl)-3-acetic acid zolmitriptan CAS No. 251451-31-7

3-Des(dimethylaminoethyl)-3-acetic acid zolmitriptan

Cat. No. B586736
M. Wt: 274.276
InChI Key: HJCHJQORBPQIIJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Des(dimethylaminoethyl)-3-acetic acid zolmitriptan (3-Des-3-Ac-Zol) is a synthetic molecule that is used in scientific research and lab experiments. It is a derivative of the drug zolmitriptan, which is used to treat migraines. Zolmitriptan has a wide range of therapeutic effects and is an important molecule for medical research. 3-Des-3-Ac-Zol is an important molecule for scientific research and lab experiments due to its unique properties and potential applications.

Scientific Research Applications

Molecular Characterization and Structural Analysis

Zolmitriptan is a selective serotonin receptor agonist used in migraine treatment, chemically designated as (S)-4-{3-[2-(dimethylamino)ethyl]-1H-indol-5-ylmethyl}oxazolidin-2-one. Its molecular geometry, similar to sumatriptan, features distinct side-chain orientations contributing to its pharmacological profile. The intermolecular hydrogen bonding forms a screw-symmetric helical chain, emphasizing its structural specificity (Ravikumar et al., 2007).

Analytical Method Development

Several studies have developed methods for the determination of zolmitriptan and its metabolites in biological samples, employing techniques like LC-MS/MS. These methods aim at high precision, accuracy, and sensitivity for both pharmacokinetic studies and therapeutic drug monitoring, reflecting zolmitriptan's metabolism and facilitating its effective therapeutic use (Ji Liu & Xiao Zhou, 2013).

Novel Formulations and Drug Delivery Systems

Research on improving zolmitriptan's delivery has led to the development of sublingual tablets and fast-dissolving films, aiming for rapid onset of action which is crucial for treating acute migraine attacks. These formulations exploit mucoadhesive polymers and various excipients to enhance bioavailability and patient compliance, indicating a significant improvement over traditional oral tablets (Prajapati et al., 2014).

properties

IUPAC Name

2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-13(18)5-9-6-15-12-2-1-8(4-11(9)12)3-10-7-20-14(19)16-10/h1-2,4,6,10,15H,3,5,7H2,(H,16,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCHJQORBPQIIJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747518
Record name (5-{[(4S)-2-Oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Des(dimethylaminoethyl)-3-acetic acid zolmitriptan

CAS RN

251451-31-7
Record name 3-Des(dimethylaminoethyl)-3-acetic acid zolmitriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251451317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-{[(4S)-2-Oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DES(DIMETHYLAMINOETHYL)-3-ACETIC ACID ZOLMITRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIJ30HC936
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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